Structural and Pharmacological Profiling of[2-(2,6-Dichlorophenyl)ethyl]hydrazine
Structural and Pharmacological Profiling of[2-(2,6-Dichlorophenyl)ethyl]hydrazine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: CAS 19564-42-2 | Nomenclature: 2,6-Dichlorophenelzine
Executive Summary
The rational design of neuroprotective agents frequently relies on the structural modification of established pharmacophores. [2-(2,6-Dichlorophenyl)ethyl]hydrazine represents a highly specialized, halogenated derivative of the classical monoamine oxidase inhibitor (MAOI) phenelzine. By introducing chlorine atoms at the 2 and 6 positions of the phenyl ring, the molecule undergoes significant conformational restriction and electronic modulation. This in-depth technical guide explores the structural dynamics, mechanistic pharmacology, and synthetic workflows required to evaluate this compound in preclinical drug development.
Structural Architecture and Conformational Dynamics
The core structure of[2-(2,6-Dichlorophenyl)ethyl]hydrazine consists of a substituted benzene ring linked via an ethylene bridge to a terminal hydrazine moiety. The presence of the ortho-dichloro substitution pattern is the defining feature of this molecule, dictating its physicochemical behavior and target engagement[1].
Conformational Restriction
In unsubstituted phenelzine, the ethylamine chain rotates freely, allowing the molecule to adopt multiple conformations within an enzyme's active site. However, the bulky chlorine atoms at the 2 and 6 positions create severe steric hindrance. This forces the ethyl chain out of the plane of the phenyl ring, locking the molecule into an orthogonal conformation. This rigid 3D architecture is critical for fitting into the narrow, hydrophobic bipartite cavity of the MAO-B isoform, theoretically enhancing selectivity over MAO-A.
Physicochemical Parameters
The halogenation strategy significantly alters the molecule's pharmacokinetic profile. The electron-withdrawing nature of the halogens modulates the pKa of the terminal hydrazine, while the increased lipophilicity enhances predicted central nervous system (CNS) penetration.
Table 1: Physicochemical and Structural Parameters of CAS 19564-42-2
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 205.08 g/mol | Optimal size for blood-brain barrier (BBB) penetration. |
| Molecular Formula | C8H10Cl2N2 | Halogenation increases resistance to hepatic metabolism. |
| LogP (Predicted) | ~2.9 - 3.2 | High lipophilicity enhances CNS distribution and membrane transport. |
| Hydrogen Bond Donors | 3 | Facilitates critical hydrogen bonding with the FAD cofactor. |
| Hydrogen Bond Acceptors | 2 | Interacts with structural water molecules in the active site. |
| Rotatable Bonds | 3 | Sterically restricted by ortho-chlorines, reducing entropic penalty upon binding. |
Mechanistic Pharmacology: Suicide Inhibition of MAO
Arylalkylhydrazines act as mechanism-based (suicide) inhibitors of Monoamine Oxidase (MAO). The mechanism is entirely dependent on the catalytic cycle of the enzyme itself, making it a highly specific pharmacological intervention[2].
The Causality of Irreversible Inhibition
When [2-(2,6-Dichlorophenyl)ethyl]hydrazine enters the MAO active site, it is initially recognized as a substrate. The flavin adenine dinucleotide (FAD) cofactor oxidizes the hydrazine moiety, stripping electrons to form a highly reactive diazene intermediate. This intermediate rapidly decomposes to generate a carbon-centered radical or acts as a potent nucleophile, which immediately attacks the N(5) atom of the flavin ring. This forms a permanent, covalent adduct, irreversibly inactivating the enzyme. The 2,6-dichloro substitution enhances the residence time of the molecule in the active site, ensuring the oxidation step occurs before the drug can dissociate[3].
Mechanism of irreversible MAO inhibition by arylalkylhydrazines.
Table 2: Comparative MAO Inhibition Profile (Extrapolated SAR Data)
| Compound | MAO-A IC50 (μM) | MAO-B IC50 (μM) | Selectivity Index (A/B) | Mechanism |
| Phenelzine (Reference) | 0.012 | 0.015 | 0.8 | Irreversible |
| 2,6-Dichlorophenelzine | ~0.450 | ~0.020 | ~22.5 | Irreversible |
| Safinamide (Reference) | >100 | 0.098 | >1000 | Reversible |
Note: Data for 2,6-dichlorophenelzine is extrapolated from structure-activity relationships of homologous halogenated MAOIs to illustrate the shift in selectivity driven by ortho-substitution.
Synthetic Methodology: A Self-Validating Protocol
To ensure high-fidelity pharmacological testing, the synthesis of[2-(2,6-Dichlorophenyl)ethyl]hydrazine must avoid poly-alkylation—a common failure point in hydrazine chemistry. The following protocol utilizes a stepwise reduction-halogenation-substitution pathway designed to validate the intermediate at each stage.
Step-by-Step Synthesis of the Hydrochloride Salt
Step 1: Chemoselective Reduction
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Procedure: Dissolve 10.0 g of 2,6-dichlorophenylacetic acid in 100 mL of anhydrous tetrahydrofuran (THF) under argon. Cool to 0°C. Dropwise add 60 mL of Borane-THF complex (1.0 M). Stir for 4 hours at room temperature.
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Causality: Borane is highly chemoselective for carboxylic acids. It reduces the acid to a primary alcohol (2-(2,6-dichlorophenyl)ethanol) without reducing the aromatic ring or triggering dehalogenation, which is a risk if using stronger reducing agents like LiAlH4.
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Validation: TLC (Hexane/EtOAc 7:3) should show complete consumption of the starting material.
Step 2: Bromination via SN2
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Procedure: Dissolve the crude alcohol in 80 mL of dichloromethane (DCM). Add 1.2 equivalents of phosphorus tribromide (PBr3) at 0°C. Stir for 2 hours. Neutralize with saturated NaHCO3, extract, and concentrate.
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Causality: PBr3 converts the hydroxyl group into a bromide leaving group via a concerted SN2 mechanism. This avoids the formation of a free carbocation, preventing unwanted intramolecular rearrangements.
Step 3: Controlled Hydrazinolysis
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Procedure: Dissolve the resulting 1-(2-bromoethyl)-2,6-dichlorobenzene in 50 mL of absolute ethanol. Add a 10-fold molar excess of hydrazine hydrate (64% N2H4 in water). Reflux for 12 hours.
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Causality: Alkyl halides readily react with substituted hydrazines to form dialkyl or trialkyl impurities. A massive stoichiometric excess of hydrazine statistically forces the reaction to stop at mono-alkylation.
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Purification: Partition the concentrated mixture between water and diethyl ether. Isolate the organic layer and bubble anhydrous HCl gas through the solution. The target compound will precipitate as a highly pure, self-validating white crystalline hydrochloride salt.
Empirical Validation: High-Throughput Enzymatic Workflows
To validate the synthesized compound's efficacy, a fluorometric assay using kynuramine is the gold standard. Kynuramine is non-fluorescent but is deaminated by MAO to form 4-hydroxyquinoline, a highly fluorescent molecule.
Assay Protocol
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Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).
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Inhibitor Incubation: Incubate the enzyme with serial dilutions of[2-(2,6-Dichlorophenyl)ethyl]hydrazine (1 nM to 100 μM) for 30 minutes at 37°C.
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Causality: Because hydrazines are mechanism-based inhibitors, pre-incubation is strictly required. The covalent bond takes time to form; omitting this step will yield artificially high (weak) IC50 values.
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Substrate Addition: Add kynuramine (40 μM for MAO-A, 20 μM for MAO-B) to initiate the reaction.
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Kinetic Monitoring: Measure fluorescence continuously (Ex: 310 nm, Em: 400 nm) over 30 minutes to calculate the initial velocity (
).
High-throughput fluorometric workflow for MAO isozyme screening.
References
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[2-(2,6-Dichlorophenyl)ethyl]hydrazine Chemical Properties and Identifiers LookChem Database URL:[Link]
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Network-Based Drug Optimization toward the Treatment of Parkinson’s Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Probing the Inhibitory Potential of Halogenated Symmetrical Formamidine Against MAO-A and MAO-B: Structural Elucidation and Computational Studies ResearchGate URL:[Link]
